molecular formula C12H6ClN5 B10798351 4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile

4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile

Cat. No.: B10798351
M. Wt: 255.66 g/mol
InChI Key: IXZMOLDGRAEJRY-UHFFFAOYSA-N
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Description

OSM-S-219 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry, particularly in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The initial step typically involves the formation of the thienopyrimidine core through a cyclization reactionThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of OSM-S-219 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

OSM-S-219 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-219 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-219 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-219 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme. This sets it apart from other antimalarial compounds that typically target different pathways. Additionally, its open-source development approach allows for collaborative research and rapid optimization .

Properties

Molecular Formula

C12H6ClN5

Molecular Weight

255.66 g/mol

IUPAC Name

4-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile

InChI

InChI=1S/C12H6ClN5/c13-10-6-15-7-11-16-17-12(18(10)11)9-3-1-8(5-14)2-4-9/h1-4,6-7H

InChI Key

IXZMOLDGRAEJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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